An In-Depth Technical Guide to the Synthesis of 1-Benzyloxy-3-vinylbenzene
An In-Depth Technical Guide to the Synthesis of 1-Benzyloxy-3-vinylbenzene
Foreword: Navigating the Synthetic Landscape to a Key Building Block
1-Benzyloxy-3-vinylbenzene is a valuable bifunctional molecule, serving as a key building block in the synthesis of a variety of complex organic structures, including polymers, resins, and pharmacologically active compounds. Its utility lies in the orthogonal reactivity of the vinyl group, which can participate in polymerization and a range of addition reactions, and the benzyl ether, a common protecting group for phenols that can be readily removed under specific conditions. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important compound, with a focus on providing researchers, scientists, and drug development professionals with the practical insights and detailed protocols necessary for successful synthesis and optimization. We will delve into the mechanistic underpinnings of each approach, offering a comparative analysis to aid in the selection of the most suitable method for a given application.
Strategic Overview: A Two-Pronged Approach
The synthesis of 1-benzyloxy-3-vinylbenzene can be conceptually divided into two main stages: the formation of a benzyloxy-substituted aromatic precursor and the subsequent introduction of the vinyl moiety. This guide will first detail the preparation of the key intermediates, 1-benzyloxy-3-bromobenzene and 3-benzyloxybenzaldehyde, and then explore the various olefination and cross-coupling strategies for vinyl group installation.
Caption: Overall synthetic strategy for 1-Benzyloxy-3-vinylbenzene.
Part 1: Synthesis of Key Precursors
The judicious choice and efficient preparation of the starting material are paramount to the overall success of the synthesis. The two most common precursors for introducing the vinyl group are 1-benzyloxy-3-bromobenzene, for cross-coupling reactions, and 3-benzyloxybenzaldehyde, for olefination reactions.
Preparation of 1-Benzyloxy-3-bromobenzene via Williamson Ether Synthesis
The benzylation of 3-bromophenol is a straightforward and high-yielding reaction, typically proceeding via a Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from benzyl bromide.
Mechanism:
The reaction is initiated by a base, commonly a carbonate salt like potassium carbonate, which deprotonates the weakly acidic phenolic hydroxyl group to form the phenoxide anion. This potent nucleophile then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.
Caption: Williamson Ether Synthesis of 1-Benzyloxy-3-bromobenzene.
Experimental Protocol:
-
Materials:
-
3-Bromophenol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 3-bromophenol (1.0 eq.) in acetone (or DMF), add anhydrous potassium carbonate (2.0-3.0 eq.).
-
To this suspension, add benzyl bromide (1.1-1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-16 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel to afford 1-benzyloxy-3-bromobenzene as a white solid.
-
| Reagent | Molar Equiv. | Purpose |
| 3-Bromophenol | 1.0 | Starting material |
| Benzyl bromide | 1.1 - 1.2 | Benzylating agent |
| K₂CO₃ | 2.0 - 3.0 | Base for deprotonation |
| Acetone/DMF | Solvent | Reaction medium |
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the phenol without causing significant side reactions. Stronger bases are generally not necessary and may lead to undesired byproducts.
-
Choice of Solvent: Acetone is a common choice due to its good solvating properties for the reactants and its relatively low boiling point, which facilitates removal after the reaction. DMF can be used to accelerate the reaction due to its polar aprotic nature, which enhances the nucleophilicity of the phenoxide.
-
Excess Reagents: A slight excess of benzyl bromide is used to ensure complete consumption of the starting phenol. A larger excess of the base is employed to drive the deprotonation equilibrium towards the phenoxide.
Preparation of 3-Benzyloxybenzaldehyde
Similar to the synthesis of the bromo-analogue, 3-benzyloxybenzaldehyde is readily prepared from 3-hydroxybenzaldehyde via a Williamson ether synthesis under analogous conditions.
Part 2: Vinylation Strategies
With the benzyloxy-substituted precursors in hand, the next critical step is the introduction of the vinyl group. Several robust methods are available, each with its own set of advantages and disadvantages.
Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions
Olefination reactions provide a direct route to the vinyl group from an aldehyde. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent examples.
The Wittig reaction, a Nobel Prize-winning transformation, utilizes a phosphorus ylide to convert an aldehyde into an alkene.[1][2] For the synthesis of a terminal alkene like 1-benzyloxy-3-vinylbenzene, methylenetriphenylphosphorane is the ylide of choice.
Mechanism:
The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of 3-benzyloxybenzaldehyde, leading to a zwitterionic intermediate known as a betaine. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[3] The formation of the highly stable P=O double bond in triphenylphosphine oxide is the driving force for this reaction.[4]
Caption: Wittig Reaction Mechanism.
Experimental Protocol:
-
Materials:
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))
-
3-Benzyloxybenzaldehyde
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
-
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide (1.1-1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the strong base (1.1-1.5 eq.) at 0 °C.
-
Stir the resulting mixture at room temperature for 1-2 hours to generate the ylide (a color change to deep yellow or orange is often observed).
-
Cool the ylide solution back to 0 °C and add a solution of 3-benzyloxybenzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
Troubleshooting and Practical Considerations:
-
Low Yields: Low yields in Wittig reactions can often be attributed to the basicity of the ylide causing enolization of the aldehyde, especially with sterically hindered substrates.[5] Additionally, the presence of moisture can quench the ylide. Ensuring strictly anhydrous conditions is crucial.
-
Removal of Triphenylphosphine Oxide: The separation of the product from triphenylphosphine oxide can be challenging. Purification by column chromatography is the most common method.[6] Alternatively, precipitation of the byproduct from a nonpolar solvent or conversion of the phosphine oxide to a water-soluble phosphonium salt can be employed.[7]
The HWE reaction is a modification of the Wittig reaction that employs a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding phosphorus ylide.[2][8] This often leads to cleaner reactions and higher yields, particularly with aldehydes that are prone to enolization.[5]
Mechanism:
The mechanism of the HWE reaction is similar to the Wittig reaction, involving the nucleophilic attack of the phosphonate carbanion on the aldehyde to form an intermediate that collapses to the alkene and a water-soluble phosphate byproduct.[3] A key advantage of the HWE reaction is the facile removal of the phosphate byproduct by aqueous extraction.[2]
Caption: Horner-Wadsworth-Emmons Reaction.
Experimental Protocol:
-
Materials:
-
A suitable phosphonate ester (e.g., trimethyl phosphonoacetate for a two-step sequence or a methylphosphonate for direct vinylation)
-
A base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu))
-
3-Benzyloxybenzaldehyde
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
-
Procedure:
-
To a suspension of the phosphonate ester (1.1-1.2 eq.) in anhydrous THF under an inert atmosphere, add the base (1.1-1.2 eq.) at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to generate the phosphonate carbanion.
-
Cool the solution to 0 °C and add a solution of 3-benzyloxybenzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.
-
The crude product can often be purified by column chromatography.
-
Stereoselectivity:
The HWE reaction with stabilized phosphonates typically favors the formation of the (E)-alkene.[3][9] For the synthesis of a terminal alkene, this is not a concern. However, for the synthesis of substituted vinylbenzenes, the stereochemical outcome can be controlled by the choice of reagents and reaction conditions. For instance, the Still-Gennari modification can be employed to favor the formation of (Z)-alkenes.[8][10]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the synthesis of 1-benzyloxy-3-vinylbenzene from 1-benzyloxy-3-bromobenzene. The Stille and Suzuki-Miyaura couplings are the most prominent examples.
The Stille reaction involves the coupling of an organotin reagent with an organic halide in the presence of a palladium catalyst.[11] For the synthesis of 1-benzyloxy-3-vinylbenzene, vinyltributyltin is the reagent of choice.
Mechanism:
The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12] The active Pd(0) catalyst first undergoes oxidative addition with 1-benzyloxy-3-bromobenzene to form a Pd(II) intermediate. This is followed by transmetalation, where the vinyl group is transferred from the organotin reagent to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.
Caption: Stille Coupling Catalytic Cycle.
Experimental Protocol:
-
Materials:
-
1-Benzyloxy-3-bromobenzene
-
Vinyltributyltin
-
A palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
A ligand (if necessary, e.g., PPh₃, AsPh₃)
-
Anhydrous and degassed solvent (e.g., toluene, DMF)
-
-
Procedure:
-
To a solution of 1-benzyloxy-3-bromobenzene (1.0 eq.) and vinyltributyltin (1.1-1.5 eq.) in an anhydrous, degassed solvent, add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite and extract the filtrate with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Troubleshooting and Practical Considerations:
-
Toxicity of Organotin Reagents: A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.[1] Careful handling and appropriate waste disposal are essential.
-
Removal of Tin Residues: Complete removal of tin byproducts can be challenging. The KF workup is effective, but multiple extractions or treatment with di-tert-butyl-dithiophosphinic acid (DTBPA) may be necessary for complete removal.
-
Side Reactions: Homocoupling of the organotin reagent can be a competing side reaction. This can be minimized by careful control of the reaction conditions and the use of appropriate ligands.
The Suzuki-Miyaura coupling is a highly versatile and widely used cross-coupling reaction that employs an organoboron reagent.[3] For the synthesis of 1-benzyloxy-3-vinylbenzene, a vinylboronic acid derivative, such as potassium vinyltrifluoroborate, is an excellent choice.
Mechanism:
Similar to the Stille coupling, the Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. A key difference is the requirement of a base to activate the organoboron species for transmetalation.
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
Experimental Protocol:
-
Materials:
-
1-Benzyloxy-3-bromobenzene
-
Potassium vinyltrifluoroborate or other vinylboron species
-
A palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
A ligand (e.g., PPh₃, SPhos, XPhos)
-
A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
A solvent system (e.g., THF/water, dioxane/water, toluene/water)
-
-
Procedure:
-
To a mixture of 1-benzyloxy-3-bromobenzene (1.0 eq.), the vinylboron reagent (1.2-2.0 eq.), the palladium catalyst (1-5 mol%), and the ligand (if required) in the chosen solvent system, add the base (2.0-3.0 eq.).
-
Degas the reaction mixture and heat it under an inert atmosphere to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, and add water and an organic solvent for extraction.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Troubleshooting and Practical Considerations:
-
Choice of Ligand and Base: The success of a Suzuki-Miyaura coupling is often highly dependent on the choice of ligand and base.[2] For sterically hindered or electron-rich aryl bromides, bulky, electron-rich phosphine ligands such as SPhos or XPhos may be required. The choice of base can also significantly impact the reaction outcome.
-
Homocoupling: Homocoupling of the boronic acid derivative can be a side reaction, particularly if the reaction mixture is not properly degassed.[1]
-
Safety: The Suzuki-Miyaura coupling can be exothermic, especially in aqueous systems.[6] Careful temperature control is important, particularly on a larger scale.
Comparative Analysis of Vinylation Methods
| Method | Precursor | Key Reagents | Advantages | Disadvantages | Typical Yields |
| Wittig | Aldehyde | Phosphorus ylide, strong base | Well-established, reliable for many substrates | Stoichiometric byproduct, difficult purification, sensitive to moisture | Moderate to good |
| HWE | Aldehyde | Phosphonate ester, base | Water-soluble byproduct, easy purification, often higher yields than Wittig | Phosphonate esters can be more expensive | Good to excellent |
| Stille | Aryl Halide | Organotin reagent, Pd catalyst | Mild conditions, high functional group tolerance | Toxic tin reagents and byproducts, difficult purification | Good to excellent |
| Suzuki | Aryl Halide | Organoboron reagent, Pd catalyst, base | Low toxicity of boron reagents, wide range of available reagents | Can require careful optimization of ligands and base | Good to excellent |
Conclusion and Future Outlook
The synthesis of 1-benzyloxy-3-vinylbenzene can be successfully achieved through a variety of robust and well-established synthetic methods. The choice of the optimal route will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the specific requirements for purity and functional group tolerance.
For laboratory-scale synthesis, the olefination routes, particularly the Horner-Wadsworth-Emmons reaction, offer a practical and efficient approach due to the ease of purification. For larger-scale industrial applications, the Suzuki-Miyaura coupling is often favored due to the low toxicity of the boron-based reagents and the high yields that can be achieved with proper optimization.
Future developments in this area are likely to focus on the development of more sustainable and environmentally friendly protocols, such as the use of greener solvents, more efficient and recyclable catalysts, and methods that minimize the generation of stoichiometric byproducts. As the demand for functionalized vinylarenes continues to grow, the development of even more efficient and practical synthetic routes to compounds like 1-benzyloxy-3-vinylbenzene will remain an active area of research.
References
-
Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954 , 87 (9), 1318–1330. [Link]
-
Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961 , 83 (7), 1733–1738. [Link]
-
Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989 , 89 (4), 863–927. [Link]
-
El-Batta, A.; Jiang, C.; Zhao, W.; Anness, R.; Cooksy, A. L.; Bergdahl, M. A Highly Versatile One-Pot Aqueous Wittig Reaction. J. Org. Chem.2007 , 72 (14), 5244–5259. [Link]
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]
-
O'Brien, C. J.; Tellez, J. L.; Nixon, Z. S.; Kang, L. J.; Carter, A. L.; Kunkel, S. R.; Przeworski, K. C.; Chass, G. A. Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angew. Chem. Int. Ed.2009 , 48 (37), 6836–6839. [Link]
-
Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Lett.1983 , 24 (41), 4405–4408. [Link]
-
Dandapani, S.; Jeske, M. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Org. Process Res. Dev.2018 , 22 (3), 365–375. [Link]
-
Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. J. Chem. Soc., Chem. Commun.1979 , (19), 866–867. [Link]
-
Molander, G. A.; Brown, A. R. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. J. Org. Chem.2006 , 71 (25), 9681–9686. [Link]
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43 (36), 4704–4734. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Wittig, G. The Triphenyl-phosphinemethylenes as Olefin-forming Reagents. Angew. Chem.1956 , 68 (16), 505-515. [Link]
-
Vedejs, E.; Peterson, M. J. Stereochemistry and mechanism in the Wittig reaction. Top. Stereochem.1994 , 21, 1-157. [Link]
-
Reddit. Problems with wittig reaction. r/Chempros. [Link]
-
Lu, G.-p.; Cai, C.; Lipshutz, B. H. Stille couplings in water at room temperature. Green Chem.2012 , 14 (11), 3042-3045. [Link]
-
Molander, G. A.; Yun, C.-S.; Ribagorda, M.; Biolatto, B. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2003 , 68 (14), 5534–5539. [Link]
-
Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1-652. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Thompson, S. K.; Heathcock, C. H. Effect of cation, temperature, and solvent on the stereoselectivity of the Horner-Emmons reaction of trimethyl phosphonoacetate with aldehydes. J. Org. Chem.1990 , 55 (10), 3386–3388. [Link]
-
Molander, G. A.; Hoag, B. P. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and 1-Alkenyl Mesylates. J. Org. Chem.2003 , 68 (11), 4312–4316. [Link]
-
Molander, G. A.; Ito, T. Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Org. Lett.2001 , 3 (3), 393–396. [Link]
-
Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Org. Lett.2002 , 4 (11), 1867–1870. [Link]
-
Molander, G. A.; Rivero, M. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and 1-Alkenyl Electrophiles. Org. Lett.2002 , 4 (1), 107–109. [Link]
-
Molander, G. A.; Yun, C.-S. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Tetrahedron2002 , 58 (8), 1465–1470. [Link]
-
Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with 1-Alkenyl Halides. J. Org. Chem.2002 , 67 (24), 8424–8429. [Link]
-
Molander, G. A.; Fumagalli, T. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and 1-Alkenyl Electrophiles. Curr. Protoc. Nucleic Acid Chem.2006 , Chapter 15, Unit 15.6. [Link]
-
Bisceglia, J. Á.; Orelli, L. R. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Curr. Org. Chem.2012 , 16 (19), 2206–2230. [Link]
-
Pattenden, G.; Sinclair, D. J. The Stille reaction. J. Organomet. Chem.2002 , 653 (1-2), 261-268. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176–4211. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40 (24), 4544–4568. [Link]
-
Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58 (48), 9633–9695. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Aryl and Vinyl Boronic Acids. In Organometallics in Synthesis; John Wiley & Sons, Ltd, 2014; pp 1–118. [Link]
-
Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013 , 42 (12), 5270–5298. [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]
-
Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angew. Chem. Int. Ed.2005 , 44 (29), 4490–4527. [Link]
-
Farina, V. High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry: A Critical Overview. Adv. Synth. Catal.2004 , 346 (13-15), 1553–1582. [Link]
-
Denmark, S. E.; Sweis, R. F. The Stille Cross-Coupling Reaction. In Metal-Catalyzed Cross-Coupling Reactions; de Meijere, A., Diederich, F., Eds.; Wiley-VCH: Weinheim, Germany, 2004; Vol. 1, pp 163–216. [Link]
-
Denmark, S. E.; Regens, C. S. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: A Practical Alternative to Organoboranes and Organostannanes. Acc. Chem. Res.2008 , 41 (11), 1486–1499. [Link]
-
Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; de Meijere, A., Diederich, F., Eds.; Wiley-VCH: Weinheim, Germany, 2004; Vol. 1, pp 421–454. [Link]
-
Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for Carbon−Carbon Bond Formation. Acc. Chem. Res.1982 , 15 (11), 340–348. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46-49. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
-
Heck, R. F. Palladium-Catalyzed Reactions of Organic Halides with Olefins. Acc. Chem. Res.1979 , 12 (4), 146–151. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]
-
Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006 , 106 (7), 2651–2710. [Link]
-
Frisch, A. C.; Beller, M. Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angew. Chem. Int. Ed.2005 , 44 (5), 674–688. [Link]
-
Jana, R.; Pathak, T. P.; Sigman, M. S. Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chem. Rev.2011 , 111 (3), 1417–1492. [Link]
-
Ananikov, V. P. Nickel: The “Spirited” Transgressor of Cross-Coupling Reactions. ACS Catal.2015 , 5 (3), 1964–1971. [Link]
-
Tasker, S. Z.; Standley, E. A.; Jamison, T. F. Recent Advances in Homogeneous Nickel Catalysis. Nature2014 , 509 (7500), 299–309. [Link]
-
Fu, G. C. The Development of Nickel-Catalyzed Cross-Coupling Reactions. J. Org. Chem.2018 , 83 (21), 12847–12857. [Link]
-
Sherry, B. D.; Fürstner, A. The Promise and Challenge of Iron-Catalyzed Cross-Coupling. Acc. Chem. Res.2008 , 41 (11), 1500–1511. [Link]
-
Bedford, R. B. Iron-Catalyzed Cross-Coupling Reactions. Acc. Chem. Res.2015 , 48 (5), 1485–1493. [Link]
-
Netherton, M. R.; Fu, G. C. Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides and Pseudohalides with Organometallic Reagents. Adv. Synth. Catal.2004 , 346 (13-15), 1525–1532. [Link]
-
Organ, M. G.; Abdel-Hadi, M.; Avola, S.; Hadei, N.; Nasielski, J.; O'Brien, C. J.; Valente, C. A User-Friendly, All-Purpose Pd-N-Heterocyclic Carbene (NHC) Precatalyst for the Negishi Reaction: A Case Study in Catalyst Development. Chem. Eur. J.2007 , 13 (5), 150–157. [Link]
-
Billingsley, K.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Angew. Chem. Int. Ed.2008 , 47 (26), 4933–4936. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]
-
Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chem. Rev.2007 , 107 (1), 133–173. [Link]
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chem. Rev.2008 , 108 (1), 288–325. [Link]
-
Molander, G. A.; Ellis, N. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. Acc. Chem. Res.2007 , 40 (4), 275–286. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Workup [chem.rochester.edu]
- 6. US5292973A - Phosphine oxide removal from compounds formed by a Wittig reaction - Google Patents [patents.google.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
